1-[(4-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde
Description
1-[(4-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde is a cyclopropane-containing aldehyde derivative characterized by a hydroxy-substituted cyclohexylmethyl group attached to the cyclopropane ring. This compound combines the steric constraints of the cyclopropane ring with the polar functionality of an aldehyde and hydroxyl group, making it a structurally unique molecule.
Properties
Molecular Formula |
C11H18O2 |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-[(4-hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H18O2/c12-8-11(5-6-11)7-9-1-3-10(13)4-2-9/h8-10,13H,1-7H2 |
InChI Key |
BXIHRIRMVMCXSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CC2(CC2)C=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(4-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde involves several steps:
Cyclopropane Synthesis: One common method is the reaction of carbenes with the double bond in alkenes or cycloalkenes. Carbenes, such as methylene (H2C), react with alkenes to form cyclopropane rings.
Hydroxycyclohexyl Group Introduction: The hydroxycyclohexyl group can be introduced through a series of reactions involving cyclohexanone and appropriate reagents to form the hydroxy derivative.
Aldehyde Formation:
Chemical Reactions Analysis
1-[(4-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde undergoes various chemical reactions:
Scientific Research Applications
1-[(1-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde is an organic compound with a unique structure featuring a cyclopropane ring and a hydroxycyclohexyl substituent. It has a molecular formula of and a molecular weight of approximately 182.26 g/mol. The compound includes a carbaldehyde functional group, contributing to its reactivity.
Scientific Research Applications
1-[(1-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde has diverse applications across various fields:
- Organic Synthesis It serves as an intermediate in the synthesis of more complex organic molecules.
- Medicinal Chemistry The compound's unique structure makes it potentially valuable in medicinal chemistry. Research suggests it may interact with biological targets like enzymes and receptors, though the specific mechanisms require further investigation to understand its potential therapeutic applications in drug development.
- Interaction Studies Interaction studies are essential to understanding the compound's mechanism of action and potential efficacy as a therapeutic agent. These studies focus on how 1-[(1-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde interacts with biological molecules. Detailed investigations are needed to identify specific molecular targets and pathways influenced by this compound.
Structural Similarities
Several compounds share structural similarities with 1-[(1-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Cyclopropanecarbaldehyde | Contains a cyclopropane ring and an aldehyde | Simpler structure without hydroxy substituents |
| Hydroxycyclohexanol | Hydroxy group on cyclohexane | Lacks the cyclopropane ring |
| Cyclopropanecarboxylic acid | Cyclopropane ring with a carboxylic acid group | Different functional group affecting reactivity |
| 3-Hydroxycyclohexanone | Hydroxy group on cyclohexanone | Ketone functional group instead of the aldehyde group |
Mechanism of Action
The mechanism of action of 1-[(4-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde involves its interaction with various molecular targets:
Comparison with Similar Compounds
Cyclohexyl Substituents
Aromatic vs. Aliphatic Substituents
Electron-Withdrawing Groups
- The difluoromethyl group in C₅H₆F₂O provides electron-withdrawing effects, stabilizing the aldehyde moiety against nucleophilic attack—a property critical for pesticidal activity .
Biological Activity
1-[(4-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde, also known by its CAS number 1936647-44-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C12H20O |
| Molecular Weight | 180.29 g/mol |
| IUPAC Name | 1-[(4-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde |
| CAS Number | 1936647-44-7 |
The biological activity of 1-[(4-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that this compound may modulate signaling pathways involved in cell proliferation and apoptosis, making it a candidate for cancer therapeutics.
Anticancer Activity
Recent research has indicated that compounds similar to 1-[(4-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde exhibit significant anticancer properties. For instance, a study demonstrated that structurally related compounds showed micromolar activity against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) cells, with IC50 values around 10 µM .
Neuroprotective Effects
Another area of interest is the potential neuroprotective effects of this compound. Research has shown that derivatives of cyclopropane aldehydes can enhance mitochondrial function and reduce oxidative stress in neuronal cells. This suggests that 1-[(4-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde may have applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Study on Anticancer Properties
In a controlled study, researchers synthesized various derivatives of cyclopropane carbaldehydes to evaluate their cytotoxic effects on cancer cell lines. The results indicated that certain modifications to the cyclopropane structure significantly enhanced their anticancer activity. The study concluded that further exploration into the structure-activity relationship (SAR) could yield more potent anticancer agents .
Neuroprotection Research
A recent investigation into the neuroprotective properties of cyclopropane derivatives found that specific compounds could significantly reduce neuronal apoptosis induced by oxidative stress. The study utilized models of oxidative damage in neuronal cultures, demonstrating that treatment with these compounds improved cell viability and reduced markers of apoptosis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
